![molecular formula C11H17BF3K B13465754 Potassium {3-cyclohexylbicyclo[1.1.1]pentan-1-yl}trifluoroboranuide](/img/structure/B13465754.png)
Potassium {3-cyclohexylbicyclo[1.1.1]pentan-1-yl}trifluoroboranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium {3-cyclohexylbicyclo[1.1.1]pentan-1-yl}trifluoroboranuide is a chemical compound with the molecular formula C₁₁H₁₇BF₃K.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium {3-cyclohexylbicyclo[1.1.1]pentan-1-yl}trifluoroboranuide typically involves the functionalization of the bicyclo[1.1.1]pentane framework. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above. The use of advanced techniques such as continuous flow chemistry and automated synthesis could enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Potassium {3-cyclohexylbicyclo[1.1.1]pentan-1-yl}trifluoroboranuide undergoes various types of chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively.
Common Reagents and Conditions
Substitution Reactions: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions).
Oxidation Reactions: Potassium permanganate, hydrogen peroxide.
Reduction Reactions: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while oxidation reactions may produce alcohols or ketones .
Aplicaciones Científicas De Investigación
Potassium {3-cyclohexylbicyclo[1.1.1]pentan-1-yl}trifluoroboranuide has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Mecanismo De Acción
The mechanism of action of potassium {3-cyclohexylbicyclo[1.1.1]pentan-1-yl}trifluoroboranuide involves its interaction with molecular targets through various pathways. The compound can participate in electron transfer reactions, leading to the formation of new chemical bonds. Its unique structure allows it to act as a versatile building block in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Potassium trifluoro({3-phenylbicyclo[1.1.1]pentan-1-yl})boranuide: This compound shares a similar bicyclo[1.1.1]pentane framework but with a phenyl group instead of a cyclohexyl group.
Other Bicyclo[1.1.1]pentane Derivatives: Various derivatives with different substituents at the bridgehead positions have been synthesized and studied for their unique properties.
Uniqueness
Potassium {3-cyclohexylbicyclo[1.1.1]pentan-1-yl}trifluoroboranuide stands out due to its cyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for exploring new chemical reactions and developing novel materials .
Propiedades
Fórmula molecular |
C11H17BF3K |
|---|---|
Peso molecular |
256.16 g/mol |
Nombre IUPAC |
potassium;(3-cyclohexyl-1-bicyclo[1.1.1]pentanyl)-trifluoroboranuide |
InChI |
InChI=1S/C11H17BF3.K/c13-12(14,15)11-6-10(7-11,8-11)9-4-2-1-3-5-9;/h9H,1-8H2;/q-1;+1 |
Clave InChI |
AUBCODXETZWCHX-UHFFFAOYSA-N |
SMILES canónico |
[B-](C12CC(C1)(C2)C3CCCCC3)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



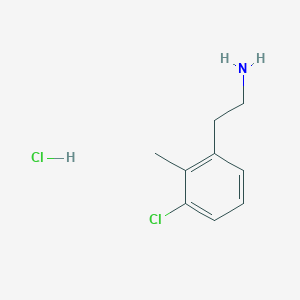
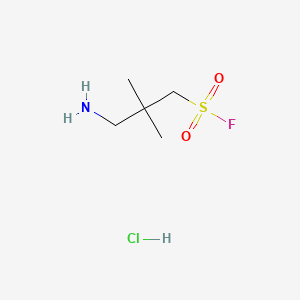
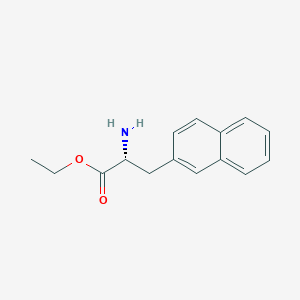

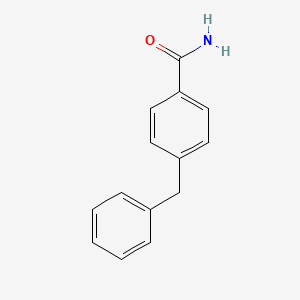
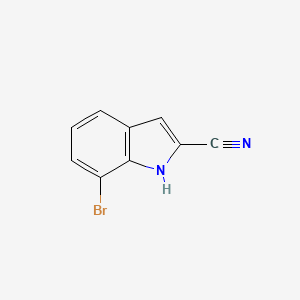
![Tert-butyl 1-(aminomethyl)-4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13465701.png)
![Methyl 2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13465703.png)
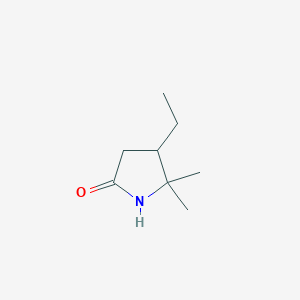
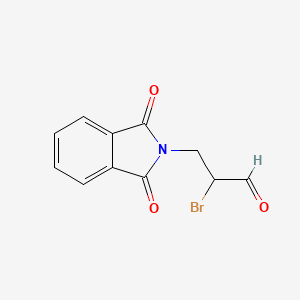

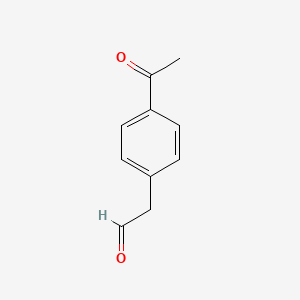
![{[4-(Chloromethyl)phenyl]methyl}dimethylamine hydrochloride](/img/structure/B13465739.png)
